Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino group and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino group and carboxylate ester group are introduced through subsequent reactions, such as amination and esterification.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
- Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride
Uniqueness
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate ester functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves several steps, starting from simpler precursors. The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The synthesis often utilizes Lewis acid-catalyzed rearrangements and Wittig reactions to achieve the desired stereochemistry and functionalization .
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is primarily noted for its inhibitory effects on specific biological pathways, particularly those involving the CBP/p300 family of proteins. These proteins are crucial in various cellular processes, including gene transcription and cell proliferation. The inhibition of these proteins can lead to significant therapeutic effects in cancer treatment by disrupting tumor growth and enhancing the efficacy of other anticancer agents .
Anticancer Properties
Recent studies have demonstrated that Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride exhibits promising anticancer activity. It has been shown to inhibit the growth of colorectal and lung cancer cells in vitro and in vivo models. The compound's mechanism involves the modulation of prostaglandin E2 receptors, which are often overexpressed in tumors, leading to enhanced tumor growth and immune evasion .
Table 1: Summary of Anticancer Activity
Cancer Type | Model | Effect | Reference |
---|---|---|---|
Colorectal Cancer | CT26 Mouse Model | Inhibition of tumor growth | |
Lung Cancer | TC1 Mouse Model | Synergistic effect with PD-1 inhibitors |
Neuroprotective Effects
In addition to its anticancer properties, Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride has been investigated for its neuroprotective effects. Analogues of this compound have shown potential in mimicking glutamate, a neurotransmitter involved in cognitive functions. This property suggests its utility in treating neurodegenerative diseases by modulating excitatory neurotransmission without causing excitotoxicity .
Case Studies
Several case studies have highlighted the effectiveness of Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride in preclinical settings:
- Study on Colorectal Cancer : A study utilizing a mouse model demonstrated that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential as an effective treatment option when used alone or in combination with existing therapies like immune checkpoint inhibitors .
- Neuroprotective Study : Another investigation focused on the neuroprotective properties revealed that compounds similar to Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride could prevent neuronal cell death induced by glutamate toxicity, indicating a possible therapeutic avenue for conditions such as Alzheimer's disease .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H |
InChI Key |
UWOPMNPEQDHQAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC12CCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.